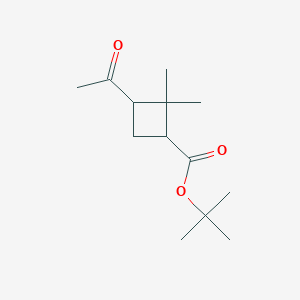

Tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

Description

tert-Butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate (CAS: 1350654-16-1) is a cyclobutane-derived compound featuring a tert-butyl ester group at position 1, two methyl groups at position 2, and an acetyl substituent at position 3. Its molecular formula is C₁₃H₂₂O₃, with a molecular weight of 226.31 g/mol. This compound is commercially available with a purity of ≥95% and is priced at $450 for 5 g (AK Scientific, 2025) . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its sterically hindered cyclobutane ring and reactive acetyl moiety.

Properties

Molecular Formula |

C13H22O3 |

|---|---|

Molecular Weight |

226.31 g/mol |

IUPAC Name |

tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3 |

InChI Key |

WPGRNRNFZMZNFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate, reflects a cyclobutane core with substituents at positions 1 (tert-butyl ester), 2 (two methyl groups), and 3 (acetyl group). Key features include:

- SMILES Notation :

CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C - Stereoisomerism : The (1S,3R)-configured enantiomer (CAS 527751-13-9) exhibits a PSA of 43.37 Ų and LogP of 2.58, indicating moderate polarity and lipophilicity.

Synthetic Pathways

Esterification of Cyclobutane Carboxylic Acid

Route 1: Acid-Catalyzed Esterification

Cyclobutane-1-carboxylic acid derivatives are esterified with tert-butanol under acidic conditions:

- Reagents : Cyclobutane-1-carboxylic acid, tert-butanol, H₂SO₄ or p-toluenesulfonic acid.

- Conditions : Reflux in toluene (110°C, 12–24 h).

- Yield : ~60–70% after column chromatography.

Route 2: Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated coupling is employed:

Acetylation of tert-Butyl 3-Hydroxy-2,2-Dimethylcyclobutane-1-Carboxylate

Stepwise Functionalization :

- Hydroxylation : Introduce a hydroxyl group at position 3 via epoxide ring-opening or hydroxyl-directed C–H activation.

- Acetylation : Treat with acetyl chloride (AcCl) in pyridine/DCM (0°C to RT, 2 h).

Stereoselective Synthesis of (1S,3R)-Enantiomer

Chiral Resolution :

- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-phosphoric acid) during cyclobutane formation to induce enantioselectivity.

- Crystallization-Induced Dynamic Resolution : Recrystallize racemic mixtures from n-heptane to achieve ≥98% diastereomeric excess.

Green Chemistry Approaches

Micellar Catalysis

Adapting methods from statin intermediate synthesis:

- Reduction Step : Sodium borohydride in aqueous micellar aggregates (0–5°C) improves diastereoselectivity (≥80% de).

- Solvent System : Water/acetone mixtures reduce organic waste.

Oxidative Systems

- TEMPO/Copper Catalysis : Oxidize secondary alcohols to ketones using Cu(OAc)₂/TEMPO/O₂, achieving 90% conversion in 8 h.

Analytical Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 226.31 g/mol (PubChem) | HRMS |

| Exact Mass | 226.157 Da (Chemsrc) | Q-TOF MS |

| LogP | 2.58 | HPLC (C18 column) |

| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, tert-butyl) | 400 MHz spectrometer |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can participate in nucleophilic acyl substitution reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

tert-Butyl (1R,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₂

- Molecular Weight : 199.29 g/mol

- Key Differences: Replaces the acetyl group with an amino (-NH₂) substituent at position 3.

- Implications: The amino group enhances nucleophilicity, making it suitable for peptide coupling or as a precursor to heterocycles. Reduced steric hindrance compared to the acetyl analog may improve solubility in polar solvents.

- Applications: Used in medicinal chemistry for constructing β-amino acid derivatives or chiral ligands .

(1S,3R)-(3-Acetyl-2,2-dimethylcyclobutyl)-carbamic Acid tert-Butyl Ester

- Molecular Formula: Not explicitly stated (inferred as C₁₃H₂₃NO₃).

- Key Differences : Incorporates a carbamic acid group (-NHCOO-) linked to the tert-butyl ester.

- Stability: Carbamates are generally more hydrolytically stable than esters under basic conditions.

- Applications : Likely employed in prodrug design or polymer chemistry due to its dual functional groups .

tert-Butyl 3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate

- Molecular Formula: C₁₃H₂₅NO₂

- Molecular Weight : 227.34 g/mol

- Key Differences: Substitutes the acetyl group with a 1-aminoethyl (-CH₂NH₂) chain.

- Implications: The aminoethyl group introduces basic character (pKa ~10–11), enabling pH-sensitive applications. Storage requires inert atmospheres and temperatures ≤-20°C due to amine oxidation sensitivity .

- Applications : Useful in metal coordination chemistry or as a building block for cationic surfactants.

Comparative Data Table

Research Findings and Functional Group Impact

- Acetyl Group (Target Compound): Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., Grignard reactions). The electron-withdrawing nature of the acetyl group may reduce ring strain in the cyclobutane system compared to amino derivatives.

- Amino vs. Aminoethyl Groups: Amino groups (as in ) are smaller and less sterically demanding, favoring reactions in constrained environments. Aminoethyl chains (as in ) introduce flexibility and basicity but require stringent storage to prevent degradation.

Carbamate Functionality :

- The carbamate in offers a balance between stability and reactivity, often exploited in controlled-release formulations.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification and cyclization. Key steps may include:

- Esterification : Use of tert-butyl chloroformate for carboxylate group protection under basic conditions (e.g., triethylamine) .

- Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis, requiring precise temperature control (e.g., 0–25°C) and catalysts such as palladium or Grubbs catalysts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product .

Critical parameters include solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hours for cyclization), and pH control during deprotection steps .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclobutane geometry. For example, cyclobutane protons appear as distinct multiplets in δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 255.3) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry. Discrepancies between spectroscopic and crystallographic data require re-evaluating sample purity or crystallographic refinement parameters .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using isotopic labeling or computational methods?

- Methodological Answer :

- Isotopic Labeling : Incorporate C or H at the acetyl or cyclobutane positions to track bond formation via NMR or MS .

- Computational Studies : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states and activation energies for cyclization steps. Compare computed IR spectra with experimental data to validate intermediates .

Q. When optimizing synthesis, how should researchers address contradictions between theoretical reaction yields and experimental outcomes?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, MgO–CeO catalysts improve yields in esterification but require inert atmospheres .

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., decarboxylation or ring-opening derivatives) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect bottlenecks (e.g., slow cyclization at low temperatures) .

Q. What strategies enhance the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Avoid strong acids/bases (e.g., >2 M HCl/NaOH) to prevent ester hydrolysis. Use buffered solutions (pH 6–8) for aqueous-phase reactions .

- Thermal Stability : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent decomposition. Differential Scanning Calorimetry (DSC) identifies degradation onset temperatures .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for this compound?

- Methodological Answer :

- Refinement Protocols : Re-analyze X-ray data with SHELXL, adjusting parameters like thermal displacement factors. Compare with neutron diffraction for hydrogen atom positions .

- Dynamic NMR : Variable-temperature NMR to detect conformational flexibility that may explain missing peaks in static models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.